molecular formula C16H17ClO5 B5711189 ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B5711189
M. Wt: 324.75 g/mol
InChI Key: CGJGGMOSBYSONM-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with typical conditions including reflux in appropriate solvents and the use of catalysts or bases .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can be compared with other chromen-2-one derivatives, such as:

Biological Activity

Ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound classified within the chromen-2-one derivatives. This compound is notable for its complex structure, characterized by a bicyclic system consisting of a benzene ring fused to a pyrone ring, which imparts unique biological properties.

Chemical Structure and Properties

The IUPAC name for this compound is ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate. Its molecular formula is C16H17ClO5C_{16}H_{17}ClO_5, and it possesses a molecular weight of approximately 334.76 g/mol. The compound's structure includes various functional groups that contribute to its biological activity.

PropertyValue
IUPAC NameEthyl 3-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate
Molecular FormulaC16H17ClO5C_{16}H_{17}ClO_5
Molecular Weight334.76 g/mol
CAS NumberNot specified

Antimicrobial Properties

Research indicates that compounds within the chromenone class, including this compound, exhibit significant antimicrobial activity. Studies have shown that these derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. This compound has demonstrated efficacy against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (MCF7). The mechanism of action is believed to involve the inhibition of specific enzymes linked to cancer cell proliferation.

The biological effects of this compound are attributed to its ability to interact with molecular targets such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the metabolic pathways of cancer cells, leading to reduced cell proliferation.
  • Receptor Modulation : It may modulate the activity of certain receptors that are crucial for cell signaling and growth.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of specific substituents on the chromenone core significantly influences its biological activity. For instance, the chloro and methoxy groups enhance its potency against cancer cell lines compared to other derivatives lacking these groups.

Study on Anticancer Activity

In a study published in Molecules, this compound was tested against multiple cancer cell lines. The results indicated an IC50 value lower than that of traditional chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of various chromenones, including this compound. The findings revealed significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Properties

IUPAC Name

ethyl 3-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO5/c1-4-21-15(18)6-5-10-9(2)11-7-12(17)14(20-3)8-13(11)22-16(10)19/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGGMOSBYSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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